

# An In-depth Technical Guide to the Antineoplastic Activity of CC-90003

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK/ERK pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2] CC-90003 was developed to target this pathway, showing potential as an antineoplastic agent, particularly in tumors with activating mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activity of CC-90003.

#### **Mechanism of Action**

**CC-90003** functions as a covalent inhibitor of ERK1 and ERK2.[5] It forms a covalent bond with a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164).[5] This irreversible binding potently inhibits the kinase activity of ERK1/2, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[2][3]

## **Signaling Pathway**

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular signals to the nucleus to regulate gene expression.[6] In many cancers, mutations in upstream



components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. **CC-90003** acts at a critical downstream node by directly inhibiting ERK1/2.



Click to download full resolution via product page



Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **CC-90003**.

**Table 1: In Vitro Kinase and Cell Line Activity** 

| Target/Cell Line                               | Assay Type                   | Result (IC50/GI50)                                               | Notes                                                         |
|------------------------------------------------|------------------------------|------------------------------------------------------------------|---------------------------------------------------------------|
| ERK1, ERK2                                     | Biochemical Kinase<br>Assay  | 10-20 nmol/L                                                     | Potent inhibition of target kinases.[1][3]                    |
| BRAF-mutant Cancer<br>Cell Lines (n=27)        | 3-Day Proliferation<br>Assay | GI50 < 1 μmol/L (in<br>93% of lines)                             | High sensitivity in BRAF-mutant contexts.[3]                  |
| HCT-116 (KRAS<br>G13D)                         | Cell Growth Assay            | More potent than<br>GDC-0994                                     | Induced cell death<br>starting at 1 µmol/L.[3]                |
| KRAS-mutant Lung<br>Cancer Cell Lines<br>(n=6) | Proliferation Assay          | Superior or<br>comparable potency<br>to BVD-523 and GDC-<br>0994 | Demonstrates activity in KRAS-mutant lung cancer.[3]          |
| Kasumi-1 (AML)                                 | Cytotoxicity Assay           | ED50: 34.1 ± 7.8 nM<br>(24h), 8.1 ± 2.1 nM<br>(72h)              | Shows potent<br>cytotoxic activity in an<br>AML cell line.[7] |

**Table 2: In Vivo Preclinical Studies** 



| Cancer Model                                                    | Dosing Regimen                         | Key Findings                                                                                                                                                                            |
|-----------------------------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HCT-116 Xenograft<br>(Colorectal)                               | 12.5 mg/kg b.i.d. to 100 mg/kg<br>q.d. | Well-tolerated at a range of doses, leading to tumor growth inhibition. The minimally efficacious dose was 50 mg/kg once daily, demonstrating 65% tumor growth inhibition (TGI). [1][8] |
| KRAS-mutant Patient-Derived<br>Xenograft (PDX) - Lung<br>Cancer | Combination with docetaxel             | Achieved full tumor regression and prevented regrowth after treatment cessation.[3][9]                                                                                                  |

Table 3: Phase la Clinical Trial (NCT02313012)



| Parameter                            | Details                                                                                                   |  |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------|--|
| Patient Population                   | 19 patients with relapsed or refractory KRAS, NRAS, or BRAF mutant tumors.[10]                            |  |
| Dosing                               | Escalating oral doses from 20 to 160 mg/day on a 21/28 day cycle.[10][11]                                 |  |
| Maximum Tolerated Dose (MTD)         | 120 mg/day.[10]                                                                                           |  |
| Dose-Limiting Toxicities (at 160 mg) | Grade 3 transaminase elevations and hypertension.[10]                                                     |  |
| Adverse Events                       | Asthenia, fatigue, gastrointestinal issues, and neurologic toxicities (dizziness, paresthesias).  [10]    |  |
| Pharmacokinetics (PK)                | Highly variable, with accumulation observed after multiple doses.[10]                                     |  |
| Clinical Response                    | No objective responses were observed.[10]                                                                 |  |
| Target Engagement                    | Levels of free ERK were reduced by ≥80% at doses ≥ 80 mg/day.[10]                                         |  |
| Development Status                   | Discontinued due to lack of objective responses, unfavorable PK, and unanticipated neurotoxicity. [8][10] |  |

# **Experimental Protocols and Methodologies**

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

#### **Kinase Selectivity Profiling**

To assess the specificity of **CC-90003**, multiple kinase assays were employed.

• Biochemical Kinase Assays: A panel of 258 kinases was tested. Results showed that at 1  $\mu$ mol/L, **CC-90003** inhibited 17 kinases by >80%, 28 kinases by 50-80%, and 213 kinases by <50%.[1][3]



- Cellular Kinase Screening (ActivX): Using the A375 BRAF V600E-mutant melanoma cell line, only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by >80% at a 1 µmol/L concentration.[1][3]
- Mass Spectrometry Assays: These assays, in combination with the others, evaluated a total of 347 kinases. Besides ERK1/2, significant off-target inhibition was noted for KDR, FLT3, and PDGFRα at biologically relevant concentrations.[1][3]



Click to download full resolution via product page

Caption: Workflow for determining the kinase selectivity of **CC-90003**.

## **Cell Proliferation Assays**

The antiproliferative activity of **CC-90003** was evaluated across a broad panel of cancer cell lines.

- Cell Plating: Cancer cell lines were seeded in multi-well plates.
- Compound Treatment: Cells were treated with a range of concentrations of CC-90003.
- Incubation: Cells were incubated for a period of 3 days.[3]
- Viability Measurement: Cell viability was assessed using assays like CellTiter-Glo to determine the concentration that inhibits growth by 50% (GI50).

#### In Vivo Xenograft Studies

The in vivo efficacy of **CC-90003** was tested in mouse models.



- Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with cancer cells (e.g., 5 x 10<sup>6</sup> HCT-116 cells).[8]
- Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 108 to 126 mm³).[8]
- Randomization and Treatment: Mice were randomized into groups and treated orally with either vehicle control or CC-90003 at various doses and schedules (e.g., once daily 'qd' or twice daily 'b.i.d.').[8]
- Tumor Measurement: Tumor volume was measured regularly to assess tumor growth inhibition (TGI).
- Pharmacodynamic Analysis: A novel ERK occupancy assay was used to measure the direct binding of CC-90003 to its target in tumor tissues, providing a measure of target engagement.[3][9]

#### **ERK Occupancy Assay**

A proprietary ELISA-based assay was developed to measure the levels of ERK not bound by **CC-90003** in peripheral blood mononuclear cells (PBMCs) from clinical trial patients.[8][10] This served as a key pharmacodynamic marker to confirm target engagement in humans.

# **Mechanisms of Response and Resistance**

Studies revealed that tumors with BRAF mutations were particularly sensitive to **CC-90003**.[1] [3] While many KRAS-mutant cell lines also showed sensitivity, responsiveness was not universal.[1] A unique target-binding assay in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer helped to uncover potential resistance mechanisms.[3][9] These mechanisms may involve increased signaling through the MAPK axis or the engagement of parallel signaling pathways.[3]

# **Combination Therapy**

Preclinical data suggested that combining MAPK pathway inhibitors with standard chemotherapies could enhance efficacy.[3] In a KRAS-mutant lung cancer PDX model, the combination of **CC-90003** with docetaxel led to complete tumor regression and prevented tumor regrowth after treatment was stopped.[3][9] This profound effect was associated with



changes in a "stemness" gene network, suggesting an impact on tumor stem cell reprogramming.[3][9]

### **Clinical Development and Discontinuation**

**CC-90003** advanced to a Phase Ia first-in-human study in patients with BRAF or RAS-mutant tumors.[8][10] Despite achieving significant target engagement, with over 80% reduction in free ERK levels at doses of 80 mg/day and above, the drug demonstrated no objective clinical responses.[10] The clinical development was ultimately halted due to a combination of factors: an unfavorable and highly variable pharmacokinetic profile, a lack of clinical efficacy, and the emergence of unanticipated neurotoxicity at higher doses.[8][10]

#### Conclusion

**CC-90003** is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical antineoplastic activity in BRAF and KRAS-mutant cancer models. It effectively engages its target in vivo and shows promise in combination therapies in preclinical settings. However, its clinical development was terminated due to a challenging therapeutic window, characterized by a lack of efficacy at tolerated doses and the onset of neurotoxicity. The investigation of **CC-90003** provides valuable insights into the therapeutic targeting of the ERK pathway, highlighting the complexities of translating potent preclinical activity into clinical benefit and underscoring the importance of early, comprehensive safety and pharmacokinetic profiling in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of CC-90003: A covalent ERK1/2 inhibitor [morressier.com]



- 5. covalx.com [covalx.com]
- 6. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Antineoplastic Activity of CC-90003]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610410#investigating-the-antineoplastic-activity-of-cc-90003]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





